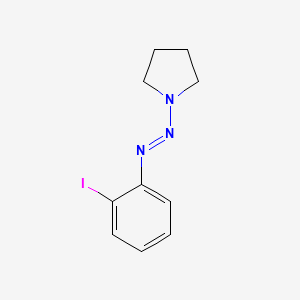
(2-Iodophenyl)-pyrrolidin-1-yldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodophenyl)-pyrrolidin-1-yldiazene is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through a diazene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)-pyrrolidin-1-yldiazene typically involves the reaction of 2-iodoaniline with pyrrolidine in the presence of a diazotizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at low temperatures to ensure the stability of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodophenyl)-pyrrolidin-1-yldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2-Iodophenyl)-pyrrolidin-1-yldiazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2-Iodophenyl)-pyrrolidin-1-yldiazene involves its interaction with molecular targets through its diazene linkage and iodine atom. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The pathways involved may include oxidative stress responses or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodophenyl isothiocyanate
- 2-Iodobiphenyl
- 2-Iodobenzyl alcohol
Uniqueness
(2-Iodophenyl)-pyrrolidin-1-yldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity compared to other iodine-substituted phenyl compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research applications.
Eigenschaften
CAS-Nummer |
188966-38-3 |
|---|---|
Molekularformel |
C10H12IN3 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
(2-iodophenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C10H12IN3/c11-9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
LHHKBNMXCCYHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)N=NC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


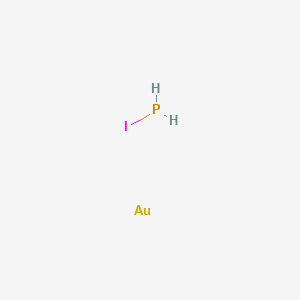

![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
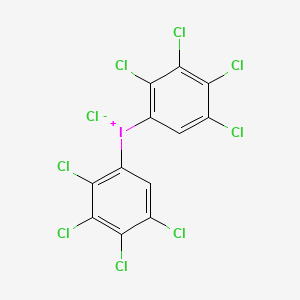

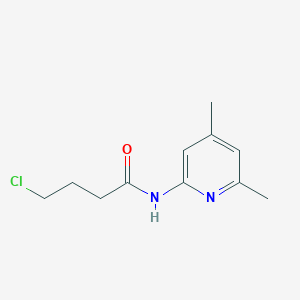
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
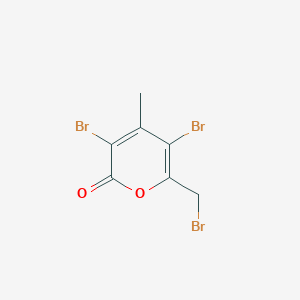
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)


